Cas no 2655-38-1 (2-BENZOTHIAZOLESULFONAMIDE, N-(PHENYLMETHYL)-)

2-BENZOTHIAZOLESULFONAMIDE, N-(PHENYLMETHYL)- structure
2655-38-1 structure
Product Name:2-BENZOTHIAZOLESULFONAMIDE, N-(PHENYLMETHYL)-
CAS No:2655-38-1
MF:C14H12N2O2S2
MW:304.387280464172
CID:3252257
PubChem ID:12175577
Update Time:2025-04-21

2-BENZOTHIAZOLESULFONAMIDE, N-(PHENYLMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • 2-BENZOTHIAZOLESULFONAMIDE, N-(PHENYLMETHYL)-
    • 2655-38-1
    • SCHEMBL5329554
    • 2-benzo[d]thiazolesulfonamide,n-(phenylmethyl)-
    • Inchi: 1S/C14H12N2O2S2/c17-20(18,15-10-11-6-2-1-3-7-11)14-16-12-8-4-5-9-13(12)19-14/h1-9,15H,10H2
    • InChI Key: PIFBXDVDAAEVBK-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2N=C1S(NCC1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 304.03401998Da
  • Monoisotopic Mass: 304.03401998Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 95.7Ų

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